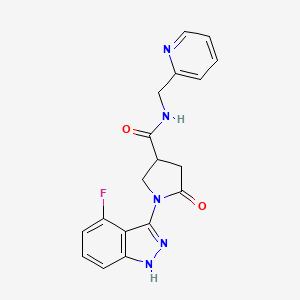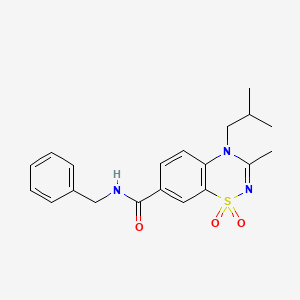![molecular formula C24H22N6O B11223077 2-(1H-indol-3-yl)-N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine](/img/structure/B11223077.png)
2-(1H-indol-3-yl)-N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-INDOL-3-YL)ETHYLOXY]PHENYL}METHYL)AMINE: is a complex organic compound that features an indole moiety linked to a phenyl-tetrazole structure via an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-INDOL-3-YL)ETHYLOXY]PHENYL}METHYL)AMINE typically involves multi-step organic reactions. One common approach is to start with the indole derivative and perform a series of functional group transformations to introduce the ethyl chain and the phenyl-tetrazole moiety. Key steps may include:
N-alkylation: of the indole with an appropriate ethylating agent.
Formation of the tetrazole ring: via cycloaddition reactions.
Coupling reactions: to link the indole-ethyl intermediate with the phenyl-tetrazole derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of catalytic processes to streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(1H-INDOL-3-YL)ETHYLOXY]PHENYL}METHYL)AMINE: can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under mild conditions to form indole-2,3-dione derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-2,3-dione derivatives, while reduction of nitro groups can produce corresponding amines.
Scientific Research Applications
2-(1H-INDOL-3-YL)ETHYLOXY]PHENYL}METHYL)AMINE: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(1H-INDOL-3-YL)ETHYLOXY]PHENYL}METHYL)AMINE involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The phenyl-tetrazole structure may also contribute to its binding affinity and specificity. These interactions can influence cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
2-(1H-INDOL-3-YL)ETHYLOXY]PHENYL}METHYL)AMINE: can be compared with other compounds that feature indole or tetrazole moieties:
Indole-3-acetic acid: A plant hormone with a simpler structure.
Tetrazole derivatives: Commonly used in pharmaceuticals for their bioactivity.
The uniqueness of 2-(1H-INDOL-3-YL)ETHYLOXY]PHENYL}METHYL)AMINE lies in its combined structural features, which may confer distinct biological and chemical properties.
Properties
Molecular Formula |
C24H22N6O |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
2-(1H-indol-3-yl)-N-[[3-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]ethanamine |
InChI |
InChI=1S/C24H22N6O/c1-2-8-20(9-3-1)30-24(27-28-29-30)31-21-10-6-7-18(15-21)16-25-14-13-19-17-26-23-12-5-4-11-22(19)23/h1-12,15,17,25-26H,13-14,16H2 |
InChI Key |
HYOULBBDKQSHKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)OC3=CC=CC(=C3)CNCCC4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11223002.png)
![2'-(2-methoxyethyl)-1'-oxo-N-(1,3-thiazol-2-yl)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11223010.png)
![N,N-diethyl-5-methyl-1-[(3-nitrophenyl)methyl]-2,4-dioxo-3-phenylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B11223012.png)
![3-chloro-N'-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B11223022.png)
![(2E)-2-cyano-3-[(2-methylbenzyl)sulfanyl]-N-(2-methylphenyl)-3-(phenylamino)prop-2-enamide](/img/structure/B11223024.png)
![1-(2,5-dimethylphenyl)-3-hydroxy-3-(3-nitrophenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11223031.png)
![N-(4-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-methylpropanamide](/img/structure/B11223039.png)
![N-{4-[(4-chlorobenzyl)oxy]benzyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B11223041.png)

![N-Methyl-N-{3-oxo-4-[(phenylcarbamoyl)methyl]-3,4-dihydroquinoxalin-2-YL}propanamide](/img/structure/B11223061.png)


![2-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]ethanol](/img/structure/B11223079.png)
![trans-N-(furan-2-ylmethyl)-4-[(2-hydroxy-4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide](/img/structure/B11223084.png)
